E-5324 is classified as an acyltransferase inhibitor, specifically targeting acyl-CoA:cholesterol acyltransferase. It has been identified as a potent inhibitor with reported IC50 values ranging from 44 to 190 nanomolar in microsomal assays . The compound is derived from synthetic methodologies involving various organic precursors, which are detailed in the synthesis section below.
The synthesis of E-5324 involves multiple steps that typically start with specific organic precursors. A common synthetic route includes the use of 2-(3-(5-ethyl-4-phenyl-1H-imidazol-1-yl)propoxy)-6-methylaniline as a key starting material. The synthesis process can be summarized as follows:
E-5324 possesses a complex molecular structure that can be represented by its molecular formula, which includes elements such as carbon, hydrogen, nitrogen, and oxygen. The compound's structure features an imidazole ring and a propoxy group, contributing to its biological activity.
The structural representation can be described as follows:
The molecular weight of E-5324 is approximately 253.34 g/mol, which is significant for understanding its pharmacokinetic properties.
E-5324 primarily participates in biochemical reactions where it inhibits cholesterol esterification processes. This inhibition occurs through competitive binding to the active site of acyl-CoA:cholesterol acyltransferase enzymes.
The mechanism of action for E-5324 involves its role as an inhibitor of acyl-CoA:cholesterol acyltransferase.
Studies have demonstrated that E-5324 significantly reduces atherosclerotic plaque formation in animal models without affecting plasma cholesterol levels directly .
E-5324 exhibits several physical and chemical properties relevant to its function:
E-5324 has significant potential applications in scientific research and medicine:
E-5324 (systematic name: n-butyl-N'-[2-[3-(5-ethyl-4-phenyl-1H-imidazol-1-yl)propoxy]-6-methylphenyl]urea) is a potent, orally absorbable inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for intracellular cholesterol esterification [3] [10]. Discovered in the early 1990s, its molecular structure (C₂₆H₃₄N₄O₂; MW: 434.57 g/mol) features a phenylurea backbone linked to an imidazole moiety, optimizing competitive binding to ACAT's catalytic site [6] [8]. This design emerged during industrial efforts to target ACAT—a key enzyme in cholesterol metabolism—using structure-activity relationship (SAR) studies focused on imidazole derivatives. E-5324 was prioritized from screening libraries due to its nanomolar inhibitory potency and metabolic stability [10].
E-5324 demonstrated potent, competitive inhibition of ACAT across species and tissues:
Table 1: In Vitro ACAT Inhibition Profile of E-5324
Tissue Source | IC₅₀ (μM) | Inhibition Type |
---|---|---|
Rat intestinal microsomes | 0.044–0.19 | Competitive |
THP-1 macrophages | 0.41–0.44 | Concentration-dependent |
Rabbit intestinal microsomes | 0.041 | Not reported |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7